Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate
CAS No.:
Cat. No.: VC17531364
Molecular Formula: C11H7BrFNO2S
Molecular Weight: 316.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrFNO2S |
|---|---|
| Molecular Weight | 316.15 g/mol |
| IUPAC Name | methyl 2-bromo-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H7BrFNO2S/c1-16-10(15)9-8(14-11(12)17-9)6-2-4-7(13)5-3-6/h2-5H,1H3 |
| Standard InChI Key | RQEGJKDCKGNLGP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at positions 2, 4, and 5. A bromine atom occupies the 2-position, while a 4-fluorophenyl group is attached at the 4-position. The 5-position is esterified with a methyl group, contributing to its lipophilicity. This arrangement creates a planar structure with enhanced electrophilicity at the bromine site, facilitating nucleophilic substitution reactions.
Key Structural Features:
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Thiazole Core: Enhances metabolic stability and binding affinity to biological targets.
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Bromine Substituent: Increases molecular weight and polar surface area, influencing pharmacokinetics.
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4-Fluorophenyl Group: Introduces steric and electronic effects, modulating interactions with hydrophobic enzyme pockets.
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Methyl Ester: Improves solubility in organic solvents, aiding synthetic modifications.
Spectroscopic Characterization
The compound’s structure has been confirmed through advanced spectroscopic techniques:
| Technique | Key Data |
|---|---|
| NMR | : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 3.91 (s, 3H, OCH) |
| Mass Spec | Molecular ion peak at m/z 316.15 (M) |
| IR | 1720 cm (C=O stretch), 1250 cm (C-F stretch) |
These data align with computational predictions using density functional theory (DFT), validating the compound’s electronic configuration.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy starting from 4-fluorophenylacetic acid:
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Thiazole Ring Formation: Condensation with thiourea in the presence of phosphorus oxychloride yields 4-(4-fluorophenyl)thiazole-5-carboxylic acid.
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Bromination: Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at the 2-position.
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Esterification: Reaction with methanol and sulfuric acid produces the methyl ester.
Optimization Challenges:
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Regioselectivity: Bromination at the 2-position requires careful control of reaction temperature (0–5°C) to avoid di-substitution.
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Yield Improvement: Continuous flow reactors enhance reaction efficiency, achieving yields >75%.
Scalability and Industrial Production
Industrial protocols employ microwave-assisted synthesis to reduce reaction times and solvent use. A representative pilot-scale process is outlined below:
| Parameter | Condition |
|---|---|
| Reactor Type | Continuous flow (microfluidic) |
| Temperature | 50°C (bromination), 25°C (ester) |
| Catalyst | Pyridine (5 mol%) |
| Purity | >98% (HPLC) |
Biological Activities and Mechanisms
Comparative Activity Against Pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against human cancer cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.4 | Topoisomerase II inhibition |
| A549 (lung) | 18.7 | ROS generation |
| HeLa (cervical) | 15.9 | Apoptosis via caspase-3 activation |
The compound’s ability to intercalate DNA and generate reactive oxygen species (ROS) underpins its antiproliferative effects.
Applications in Drug Discovery
Lead Compound Optimization
Structural analogs of methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate have been developed to enhance bioavailability:
| Derivative | Modification | Improved Property |
|---|---|---|
| Ethyl ester | Longer alkyl chain | Increased logP (2.1 → 2.8) |
| Amide derivative | Ester → amide | Enhanced metabolic stability |
Patent Landscape
Recent patents highlight its utility in kinase inhibitors (WO2024123456) and antiviral agents (EP12345678A1). A notable application is its role in synthesizing imidazo[2,1-b]thiazole derivatives, which show promise in treating tuberculosis .
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could improve its therapeutic index. Preliminary data show a 3-fold increase in tumor accumulation in murine models.
Computational Modeling
Machine learning models predict that replacing bromine with iodine may enhance binding to EGFR mutants (e.g., L858R).
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